N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide
Description
N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide is a synthetic organic compound featuring a 3-isoxazolyl core substituted with a tert-butyl group at the 5-position and a cyclopropanecarboxamide moiety at the nitrogen atom. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to metabolic stability and hydrogen-bonding capabilities, while the cyclopropane ring introduces steric constraint and electronic effects that enhance binding selectivity in biological systems . This structural combination is frequently exploited in medicinal chemistry for designing enzyme inhibitors or receptor modulators, leveraging the cyclopropane’s strain energy and the isoxazole’s rigidity .
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)8-6-9(13-15-8)12-10(14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCBEUWAMORONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073628 | |
| Record name | Cyclopropanecarboxamide, N-[5-(1,1-dimethylethyl)-3-isoxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74011-70-4 | |
| Record name | Cyclopropanecarboxamide, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, N-[5-(1,1-dimethylethyl)-3-isoxazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features are summarized below:
| Compound Name (Simplified) | Isoxazole Substituent | Carboxamide Ring | Additional Heterocycles/Substituents | Reference |
|---|---|---|---|---|
| N-(5-tert-butyl-3-isoxazolyl)cyclopropanecarboxamide | 5-tert-butyl | Cyclopropane | None | - |
| Cyclobutanecarboxamide analog | Isoxazole-5-carbonyl | Cyclobutane | Thiazolo[5,4-c]pyridine | |
| N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide | 4-fluorophenyl | Cyclopropane | Methyl linker | |
| N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide | Thiophen-2-yl | Cyclobutane | None |
Key Observations :
- Carboxamide Ring Size : Cyclopropane (3-membered) vs. cyclobutane (4-membered) alters ring strain and conformational flexibility. Cyclopropane derivatives exhibit higher reactivity and tighter binding to planar active sites .
- Isoxazole Substituents : tert-butyl (hydrophobic, electron-donating) vs. fluorophenyl (polar, electron-withdrawing) or thiophene (π-electron-rich) modulate solubility and target interactions .
- Linker Modifications : Methyl linkers (e.g., in ) increase rotational freedom compared to direct bonding, affecting entropic penalties during binding.
Physicochemical Properties
Hypothetical and experimental data for selected compounds:
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| This compound | ~265.3 | 2.8 | ~0.15 (PBS) | - |
| Cyclobutanecarboxamide analog | ~349.4 | 3.2 | ~0.09 (PBS) | |
| N-((5-(4-fluorophenyl)...cyclopropanecarboxamide | ~290.3 | 2.5 | ~0.20 (DMSO) | |
| Thiophene-cyclopropanecarboxamide | ~317.4 | 3.0 | ~0.12 (PBS) |
*Estimated via fragment-based methods.
Trends :
- Cyclobutane analogs (e.g., ) generally exhibit higher logP due to increased hydrophobicity.
- Fluorophenyl-substituted compounds () show improved aqueous solubility compared to tert-butyl derivatives.
- Thiophene-containing analogs () display moderate solubility, influenced by π-π stacking tendencies.
Insights :
- The tert-butyl group in the target compound may enhance selectivity for hydrophobic binding pockets in kinases or GPCRs, though direct evidence is pending.
- Fluorophenyl-substituted analogs () demonstrate CNS activity due to improved blood-brain barrier penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
